molecular formula C11H14N2O5 B12440504 ethyl (2S)-2-amino-3-(4-hydroxy-3-nitrophenyl)propanoate CAS No. 53497-45-3

ethyl (2S)-2-amino-3-(4-hydroxy-3-nitrophenyl)propanoate

Cat. No.: B12440504
CAS No.: 53497-45-3
M. Wt: 254.24 g/mol
InChI Key: VDFGKWYGLJURQQ-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl (2S)-2-amino-3-(4-hydroxy-3-nitrophenyl)propanoate is a chiral amino acid ester derivative characterized by a nitro-substituted aromatic ring and an ethyl ester group. Its molecular formula is C₁₁H₁₄N₂O₅, and it features a stereogenic center at the C2 position (S-configuration) . The compound is structurally related to L-tyrosine but incorporates a nitro group at the 3-position of the phenyl ring and an ethyl ester at the carboxylate group. This modification enhances its electron-withdrawing properties and influences its solubility, reactivity, and biological interactions.

The nitro group at the 3-position makes it a derivative of 3-nitrotyrosine, a known biomarker of oxidative stress in biological systems .

Properties

CAS No.

53497-45-3

Molecular Formula

C11H14N2O5

Molecular Weight

254.24 g/mol

IUPAC Name

ethyl (2S)-2-amino-3-(4-hydroxy-3-nitrophenyl)propanoate

InChI

InChI=1S/C11H14N2O5/c1-2-18-11(15)8(12)5-7-3-4-10(14)9(6-7)13(16)17/h3-4,6,8,14H,2,5,12H2,1H3/t8-/m0/s1

InChI Key

VDFGKWYGLJURQQ-QMMMGPOBSA-N

Isomeric SMILES

CCOC(=O)[C@H](CC1=CC(=C(C=C1)O)[N+](=O)[O-])N

Canonical SMILES

CCOC(=O)C(CC1=CC(=C(C=C1)O)[N+](=O)[O-])N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2S)-2-amino-3-(4-hydroxy-3-nitrophenyl)propanoate typically involves the nitration of ethyl (2S)-2-amino-3-(4-hydroxyphenyl)propanoate. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to avoid over-nitration and degradation of the product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and scaling up the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2S)-2-amino-3-(4-hydroxy-3-nitrophenyl)propanoate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can be oxidized to form corresponding quinones using oxidizing agents like potassium permanganate.

    Substitution: The hydroxyl group can undergo substitution reactions with halogens or other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen gas and palladium catalyst.

    Reduction: Potassium permanganate in an acidic medium.

    Substitution: Halogens or nucleophiles in the presence of a suitable catalyst.

Major Products Formed

    Reduction: Formation of ethyl (2S)-2-amino-3-(4-aminophenyl)propanoate.

    Oxidation: Formation of quinones.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Ethyl (2S)-2-amino-3-(4-hydroxy-3-nitrophenyl)propanoate has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: Studied for its potential role in enzyme inhibition and as a substrate in biochemical assays.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl (2S)-2-amino-3-(4-hydroxy-3-nitrophenyl)propanoate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. Additionally, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects .

Comparison with Similar Compounds

Ethyl (2S)-2-Amino-3-(4-Hydroxyphenyl)Propanoate (L-Tyrosine Ethyl Ester)

  • Structure : Lacks the nitro group at the 3-position of the phenyl ring.
  • Properties :
    • Higher logP (0.72) compared to the nitro derivative due to reduced polarity .
    • Retains the hydroxyl group at the 4-position, enabling hydrogen bonding.
  • Applications : Used as a precursor in peptide synthesis and as a model compound for studying tyrosine metabolism .

Ethyl (2S)-2-Amino-3-(4-Fluorophenyl)Propanoate

  • Structure : Substitutes the 4-hydroxy-3-nitro group with a fluorine atom at the 4-position.
  • Properties :
    • Increased electronegativity due to fluorine, altering electronic distribution.
    • Molecular weight: 209.24 g/mol (vs. 254.24 g/mol for the nitro compound) .
  • Applications: Fluorinated aromatic amino esters are often explored in kinase inhibitor design due to their metabolic stability .

Ethyl (2S)-2-Amino-3-(3,4-Dihydroxyphenyl)-2-Methylpropanoate (Methyldopate)

  • Structure : Contains two hydroxyl groups (3,4-dihydroxy) and a methyl branch at the C2 position.
  • Properties :
    • Enhanced hydrogen-bonding capacity and stereochemical complexity.
    • Molecular weight: 239.12 g/mol .
  • Applications : Used as a prodrug for methyldopa, an antihypertensive agent .

(2S)-2-Amino-3-(4-Hydroxy-3-Nitrophenyl)Propanoic Acid (3-Nitrotyrosine)

  • Structure : Free acid form of the target compound.
  • Properties :
    • Lower lipophilicity (logP < 0.72) due to the carboxylate group.
    • Direct involvement in oxidative stress pathways, forming covalent adducts with proteins .

Physicochemical Properties

Property Ethyl (2S)-2-Amino-3-(4-hydroxy-3-nitrophenyl)propanoate L-Tyrosine Ethyl Ester 3-Nitrotyrosine
Molecular Weight 254.24 g/mol 209.25 g/mol 226.18 g/mol
logP ~0.5 (estimated) 0.72 -0.3 (calculated)
Key Functional Groups Nitro, hydroxyl, ethyl ester Hydroxyl, ethyl ester Nitro, hydroxyl, acid
Solubility Moderate in organic solvents High in polar solvents Low in lipids

Notes:

  • The nitro group in the target compound reduces logP compared to L-tyrosine ethyl ester but increases reactivity toward nucleophiles.
  • The ethyl ester enhances solubility in lipid-rich environments compared to 3-nitrotyrosine .

Biological Activity

Ethyl (2S)-2-amino-3-(4-hydroxy-3-nitrophenyl)propanoate, also known as nitrotyrosine ethyl ester, is a compound of significant interest in biological research due to its diverse pharmacological properties. This article reviews its biological activity, mechanisms of action, and potential applications, supported by relevant data and case studies.

Chemical Structure and Properties

  • IUPAC Name: this compound
  • Molecular Formula: C₁₁H₁₄N₂O₅
  • CAS Number: 53497-45-3

The compound features a chiral center and includes functional groups that contribute to its biological activity. The presence of the nitro group and hydroxyl group enhances its reactivity and interaction with biological molecules.

This compound exhibits various biological activities through multiple mechanisms:

  • Antioxidant Activity: The compound has been shown to scavenge free radicals, reducing oxidative stress in cells. This property is particularly significant in neuroprotection and the prevention of neurodegenerative diseases.
  • Enzyme Inhibition: It acts as an inhibitor of certain enzymes involved in metabolic pathways. For instance, it has been investigated for its inhibitory effects on indoleamine 2,3-dioxygenase (IDO1), which plays a role in immune regulation and cancer progression .
  • Cell Signaling Modulation: The compound may influence cell signaling pathways by interacting with specific receptors or proteins, potentially altering cellular responses to stimuli.

Pharmacological Effects

The following table summarizes the key biological activities associated with this compound:

Activity TypeDescriptionReference
AntioxidantReduces oxidative stress in neuronal cells
IDO1 InhibitionInhibits IDO1 activity, impacting immune response
NeuroprotectiveProtects against neurodegenerative damage
AntimicrobialExhibits selective antimicrobial properties

Neuroprotective Potential

A study demonstrated that this compound significantly reduced neuronal cell death induced by oxidative stress. The results indicated that the compound could enhance cell viability and reduce markers of apoptosis in models of Alzheimer's disease .

Antimicrobial Activity

Research has shown that this compound possesses antimicrobial properties against various pathogens, including Pseudomonas aeruginosa. It was found to inhibit biofilm formation at lower concentrations compared to other known antimicrobial agents, suggesting its potential as a therapeutic agent in treating infections .

Q & A

Q. How can I optimize the synthesis of ethyl (2S)-2-amino-3-(4-hydroxy-3-nitrophenyl)propanoate to ensure high enantiomeric purity?

  • Methodological Answer : To achieve high enantiomeric purity, employ asymmetric synthesis techniques such as enzymatic resolution or chiral auxiliaries. For example, use Boc (tert-butoxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl) protecting groups for the amino group during coupling reactions to prevent racemization . Post-synthesis, confirm purity via chiral HPLC or polarimetry. The nitro and hydroxyl groups on the phenyl ring may require selective protection (e.g., acetylation for the hydroxyl group) to avoid side reactions during esterification .

Q. What analytical techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm the stereochemistry at the (2S) position and the integrity of the nitro group (e.g., chemical shifts for aromatic protons at δ ~7-8 ppm and nitro group deshielding effects) .
  • X-ray Crystallography : Determine absolute configuration using single-crystal diffraction. SHELXL (via the SHELX suite) is recommended for refinement, especially for resolving chiral centers .
  • Mass Spectrometry : High-resolution ESI-MS can verify the molecular ion peak (expected m/z for C11_{11}H14_{14}N2_2O5_5: ~254.09) and detect impurities .

Advanced Research Questions

Q. How do I resolve contradictory data in crystallographic refinement for this compound?

  • Methodological Answer : Contradictions in thermal displacement parameters or bond lengths may arise from disorder in the nitro or hydroxyl groups. Use the WinGX suite to model disorder with PART instructions and apply restraints to geometry. Validate refinement using R-factor convergence (<5%) and the Hirshfeld test for hydrogen bonding. Cross-check with DFT-optimized structures to resolve ambiguities .

Q. What strategies mitigate decomposition of the nitro group during long-term storage?

  • Methodological Answer : The nitro group is sensitive to light and humidity. Store the compound in amber vials under inert gas (argon) at –20°C. Monitor stability via periodic HPLC analysis (C18 column, acetonitrile/water gradient). If degradation occurs (e.g., nitro-to-amine reduction), consider lyophilization or formulation with stabilizers like ascorbic acid .

Q. How can computational methods predict the compound’s reactivity in peptide coupling reactions?

  • Methodological Answer : Perform DFT calculations (e.g., B3LYP/6-31G*) to model the nucleophilicity of the amino group and electrophilicity of the ester. Solvent effects (e.g., DMF vs. THF) can be simulated using the COSMO-RS model. Validate predictions with experimental kinetic studies using 1H^1H-NMR to track reaction progress .

Q. What are the challenges in synthesizing isotopically labeled analogs for metabolic studies?

  • Methodological Answer : Labeling the aromatic ring with 13C^{13}C or 15N^{15}N requires custom precursors (e.g., 3-nitro-4-hydroxybenzaldehyde with isotopic labels). Use Pd-catalyzed cross-coupling for 2H^{2}H-labeling. Purify intermediates via flash chromatography (silica gel, ethyl acetate/hexane) to remove unlabeled byproducts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.